molecular formula C6H9N3O2S B13110141 N-(3-ethoxy-1,2,4-thiadiazol-5-yl)acetamide

N-(3-ethoxy-1,2,4-thiadiazol-5-yl)acetamide

Katalognummer: B13110141
Molekulargewicht: 187.22 g/mol
InChI-Schlüssel: OBMZJRQYGBDNIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-ethoxy-1,2,4-thiadiazol-5-yl)acetamide is a chemical compound belonging to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxy-1,2,4-thiadiazol-5-yl)acetamide typically involves the reaction of ethoxyacetic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization and subsequent acylation. The general reaction conditions include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-ethoxy-1,2,4-thiadiazol-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiadiazole derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

N-(3-ethoxy-1,2,4-thiadiazol-5-yl)acetamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N-(3-ethoxy-1,2,4-thiadiazol-5-yl)acetamide involves the inhibition of specific enzymes and proteins. For example, in medicinal applications, it inhibits the Abl protein kinase, which plays a crucial role in the proliferation of cancer cells. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting the growth of cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(3-ethoxy-1,2,4-thiadiazol-5-yl)acetamide is unique due to its ethoxy group, which imparts distinct chemical and biological properties. This structural difference can influence the compound’s reactivity, solubility, and biological activity, making it suitable for specific applications where other thiadiazole derivatives may not be as effective.

Eigenschaften

Molekularformel

C6H9N3O2S

Molekulargewicht

187.22 g/mol

IUPAC-Name

N-(3-ethoxy-1,2,4-thiadiazol-5-yl)acetamide

InChI

InChI=1S/C6H9N3O2S/c1-3-11-5-8-6(12-9-5)7-4(2)10/h3H2,1-2H3,(H,7,8,9,10)

InChI-Schlüssel

OBMZJRQYGBDNIN-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=NSC(=N1)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.